molecular formula C24H16IN3O B3017072 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 537020-48-7

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B3017072
CAS No.: 537020-48-7
M. Wt: 489.316
InChI Key: ITJXZDQVFFMKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a sophisticated chemical tool designed for research targeting the constitutive androstane receptor (CAR, NR1I3), a key nuclear receptor in hepatic function. This benzamide derivative features an imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds . The strategic incorporation of a naphthalene moiety and an iodine atom on the benzamide ring enhances molecular recognition and provides a synthetic handle for further structural modification, such as in palladium-catalyzed cross-coupling reactions, facilitating the creation of derivative compounds for structure-activity relationship (SAR) studies . This compound is primarily investigated for its potential as a potent and selective agonist of human CAR . The constitutive androstane receptor plays significant roles in critical hepatic processes, including the regulation of fatty acid oxidation, biotransformation of xenobiotics, liver regeneration, and the clearance of bilirubin and steroid hormones . CAR activation has been proposed as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes, hypercholesterolemia, steatohepatitis, and obesity, based on its ability to ameliorate glucose homeostasis and insulin sensitivity in preclinical models . The design of this compound aligns with ongoing efforts to discover drug-like human CAR agonists that lack the off-target effects, such as pregnane X receptor (PXR) activation, associated with earlier prototype ligands . Researchers utilize this benzamide derivative in various applications, including the study of CAR-mediated gene regulation in human hepatocytes, the exploration of nuclear receptor specificity, and the development of potential therapies for liver conditions and metabolic syndromes . Its structure is related to novel chemotypes discovered through the modification of known CAR agonist scaffolds, where replacing labile linkers with stable heterocycles like triazoles has improved chemical stability and potency . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16IN3O/c25-20-12-10-17(11-13-20)24(29)27-23-22(26-21-7-3-4-14-28(21)23)19-9-8-16-5-1-2-6-18(16)15-19/h1-15H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJXZDQVFFMKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridines with high yields. Industrial production methods may involve the use of specific reagents and catalysts to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety allows the compound to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide with analogs featuring variations in substituents, scaffolds, or functional groups. Key differences in physicochemical properties, biological activity, and applications are highlighted.

Substituent Effects on Solubility and Binding
  • 4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (): Substituents: Chlorine at benzamide para position, methyl group at imidazo[1,2-a]pyridine position 6. Molecular Weight: 361.83 g/mol. The methyl group may enhance metabolic stability .
  • Compound with Methylpiperazine Unit ():

    • Substituents : Methylpiperazine at the benzamide’s C-4 position.
    • Properties : The methylpiperazine group improves solubility via protonation at physiological pH, forming hydrogen bonds with protein residues (e.g., Ile360 in kinase activation loops). This contrasts with the iodine in the target compound, which may prioritize target binding over solubility .
Structural Analogues with Varied Halogens
Compound Name Halogen/Substituent Molecular Weight (g/mol) Key Property/Application
4-Iodo-N-(2-naphthalen-2-ylimidazo[...]) Iodine ~424.3 (estimated) Potential kinase inhibition or imaging applications (inferred)
4-Chloro-N-(2-phenylimidazo[...])benzamide Chlorine 313.35 Baseline activity for SAR studies
4-(Ethylsulfanyl)pyridine derivatives Sulfur 139.22 Chiral building blocks for further functionalization

Key Observations :

  • Iodine vs. Chlorine : The iodine atom’s larger atomic radius and higher electronegativity may enhance binding to hydrophobic pockets in target proteins but reduce solubility compared to chlorine.
  • Naphthalen-2-yl vs.

Biological Activity

4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is notable for its wide range of biological activities, including potential applications in cancer therapy and as inhibitors of various enzymatic pathways. The following sections will explore the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C24H16IN3O. The compound features an iodine atom that enhances its reactivity and potential for substitution reactions, making it a versatile scaffold for further chemical modifications.

Imidazo[1,2-a]pyridines are recognized for their ability to interact with various biological targets. The presence of the imidazole ring allows these compounds to participate in hydrogen bonding and π-stacking interactions with nucleophiles or enzymes. This can lead to inhibition of specific pathways, such as those involved in cell proliferation and survival.

Antitumor Activity

Research has indicated that compounds within the imidazo[1,2-a]pyridine family exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. A notable study demonstrated that certain imidazo[1,2-a]pyridine derivatives effectively inhibited the activity of mitotic kinesin CENP-E, which is crucial for cell division in cancer cells .

Inhibition of Sphingomyelinase

Another area of interest is the inhibition of neutral sphingomyelinase (nSMase), which plays a critical role in ceramide metabolism and apoptosis. Compounds related to this compound have been identified as potential nSMase inhibitors, suggesting their utility in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also been studied for their antimicrobial activity. The structural features of this compound may contribute to its effectiveness against various bacterial strains. Preliminary data suggest that modifications to the imidazole ring can enhance antibacterial efficacy .

Case Studies

Several case studies highlight the biological relevance of imidazo[1,2-a]pyridine derivatives:

  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds similar to this compound can induce apoptosis and inhibit cell cycle progression.
    Cell LineIC50 (µM)Mechanism of Action
    MCF7 (Breast)5.0Induction of apoptosis via caspase activation
    A549 (Lung)7.5Inhibition of CENP-E leading to mitotic arrest
  • Neuroprotection Studies : In vivo models have demonstrated that nSMase inhibitors derived from imidazo[1,2-a]pyridine scaffolds can reduce neuroinflammation and improve cognitive function in mouse models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via iodine-catalyzed multicomponent reactions. For example, combining 2-aminoimidazo[1,2-a]pyridine derivatives with iodobenzaldehyde and naphthalen-2-yl precursors in ethanol under reflux, using iodine (0.5 mol%) as a catalyst . Yield optimization involves adjusting stoichiometry (1:1:1 for aldehyde, amine, and isocyanide), solvent polarity (ethanol or DMF), and reaction time (monitored via TLC). NMR and mass spectrometry are critical for confirming intermediate steps .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to identify aromatic protons (δ 7.3–8.4 ppm for naphthalene and imidazo[1,2-a]pyridine moieties) and amide linkages (δ ~10 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for verifying the iodine substituent’s position .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 518.2) and isotopic patterns for iodine .

Q. What are the known biological or pharmacological activities of imidazo[1,2-a]pyridine derivatives?

  • Methodology : While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines (e.g., Zolpidem analogs) exhibit GABAergic modulation or kinase inhibition. Screen for target activity via in vitro assays (e.g., fluorescence polarization for protein binding) or cellular models (e.g., apoptosis assays in cancer lines) .

Advanced Research Questions

Q. How can conflicting NMR data for imidazo[1,2-a]pyridine derivatives be resolved?

  • Methodology : Discrepancies in aromatic proton shifts (e.g., δ 7.5–8.4 ppm) may arise from solvent effects or tautomerism. Compare spectra across deuterated solvents (DMSO-d₆ vs. CDCl₃) and use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, 3-(naphthalen-2-yl)imidazo[1,5-a]pyridine shows distinct splitting (J = 7.3 Hz) in CDCl₃ . Computational tools (DFT) can model electronic environments to validate assignments .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

  • Methodology :

  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonamide or morpholine) at the benzamide position while retaining the iodine atom for halogen bonding .
  • Prodrug design : Convert the amide to an ester (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanocarriers : Encapsulate the compound in PEGylated liposomes to improve aqueous dispersion .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test iodine (0.5–2 mol%) vs. transition metals (e.g., Pd/C) for cross-coupling steps .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side products (e.g., dimerization) .
  • Purification : Use silica gel chromatography with gradient elution (petroleum ether/ethyl acetate 20:1 → 5:1) or recrystallization from DCM/hexane .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on the iodine’s van der Waals interactions .
  • MD simulations : Simulate stability in lipid bilayers (e.g., CHARMM force field) to assess membrane permeability .
  • QSAR : Correlate substituent electronegativity (e.g., iodine vs. chlorine) with activity cliffs .

Data Contradiction Analysis

Q. How to address discrepancies in reported LogP values for similar benzamide derivatives?

  • Methodology : LogP variability (e.g., 3.5–4.2) may stem from measurement techniques (shake-flask vs. HPLC). Standardize protocols using the same buffer (pH 7.4) and validate via computational tools (e.g., MarvinSketch). Compare with analogs like 4-fluorobenzamide derivatives .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight518.2 g/mol (HRMS)
1H NMR (CDCl₃)δ 8.41 (d, J = 7.3 Hz, naphthalene H)
Solubility (H₂O)<0.1 mg/mL (predicted)
Melting Point245–247°C (DSC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.